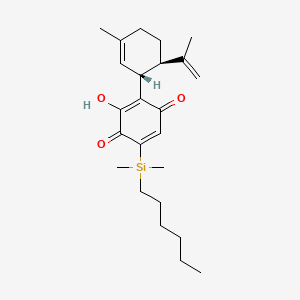
PD-L1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-L1-IN-3 is a small molecule inhibitor that targets the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein involved in the regulation of the immune system, particularly in the suppression of the immune response. By inhibiting PD-L1, this compound can enhance the immune system’s ability to recognize and attack cancer cells, making it a promising candidate for cancer immunotherapy .
Métodos De Preparación
The synthesis of PD-L1-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe final step involves coupling the intermediate with a suitable amine or other nucleophile under specific reaction conditions .
These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .
Análisis De Reacciones Químicas
PD-L1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PD-L1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
PD-L1-IN-3 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with the programmed cell death protein 1 (PD-1) receptor on T cells. This blockade removes the inhibitory signals that PD-L1 sends to T cells, allowing them to remain active and attack cancer cells. The molecular targets involved in this mechanism include the PD-L1 protein and the PD-1 receptor, which are key components of the immune checkpoint pathway .
Comparación Con Compuestos Similares
PD-L1-IN-3 is one of several small molecule inhibitors targeting the PD-L1 protein. Similar compounds include:
Incyte-001: Another small molecule inhibitor with a different chemical structure but similar mechanism of action.
Incyte-011: Known for its potent binding activity to PD-L1 and its ability to increase interferon-gamma production.
BMS-1001: Exhibits high binding affinity to PD-L1 and has been studied for its potential in cancer therapy.
Compared to these compounds, this compound may offer unique advantages in terms of its binding affinity, specificity, and pharmacokinetic properties. Further research is needed to fully understand its potential and how it compares to other PD-L1 inhibitors .
Propiedades
Fórmula molecular |
C19H16ClFN2OS |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
2-[[4-(aminomethyl)phenyl]methoxy]-4-(4-fluorophenyl)thiophene-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H15FN2OS.ClH/c20-16-7-5-15(6-8-16)18-12-24-19(17(18)10-22)23-11-14-3-1-13(9-21)2-4-14;/h1-8,12H,9,11,21H2;1H |
Clave InChI |
ARPPMPJCLFWQEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)COC2=C(C(=CS2)C3=CC=C(C=C3)F)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
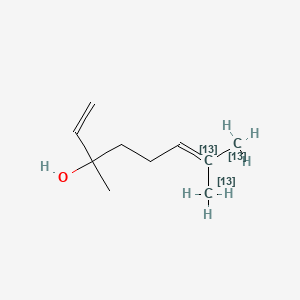
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)

![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
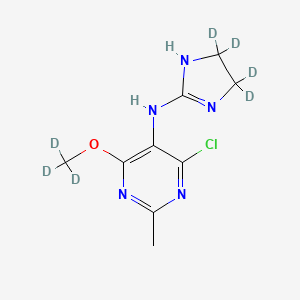


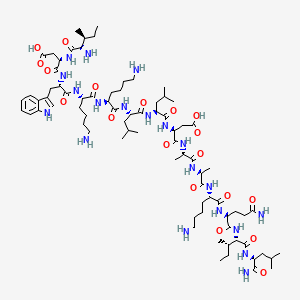


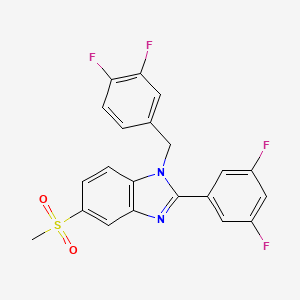
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)
